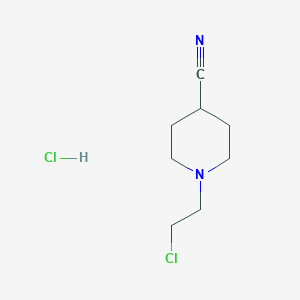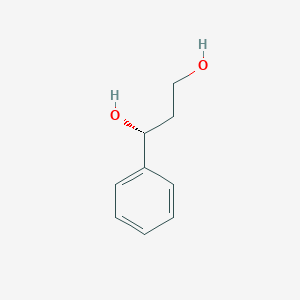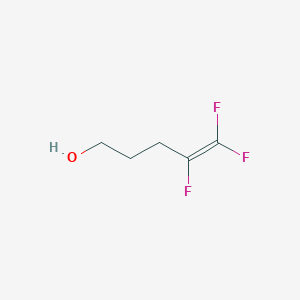![molecular formula C21H24O6 B012747 5-[(E)-6,7-dihydroxy-3,7-dimethyloct-2-enoxy]furo[3,2-g]chromen-7-one CAS No. 105866-29-3](/img/structure/B12747.png)
5-[(E)-6,7-dihydroxy-3,7-dimethyloct-2-enoxy]furo[3,2-g]chromen-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7H-Furo(3,2-g)(1)benzopyran-7-one, 5-((6,7-dihydroxy-3,7-dimethyl-2-octenyl)oxy)-: is a complex organic compound that belongs to the class of furocoumarins. These compounds are known for their diverse biological activities and are often found in various plants. This particular compound is characterized by its unique structure, which includes a furobenzopyran core with a dihydroxy-dimethyl-octenyl side chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Furo(3,2-g)(1)benzopyran-7-one, 5-((6,7-dihydroxy-3,7-dimethyl-2-octenyl)oxy)- typically involves multiple steps. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. The use of catalysts and solvents that are environmentally friendly is also a consideration in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroxy-dimethyl-octenyl side chain, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the furobenzopyran core, potentially altering its electronic properties and biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions can vary widely, but often involve the use of strong acids or bases as catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 7H-Furo(3,2-g)(1)benzopyran-7-one, 5-((6,7-dihydroxy-3,7-dimethyl-2-octenyl)oxy)- is studied for its potential therapeutic properties. It has been investigated for its ability to interact with various biological targets, including enzymes and receptors.
Medicine: In medicine, this compound is explored for its potential use in treating various diseases. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In industry, the compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it suitable for a wide range of applications.
Mecanismo De Acción
The mechanism of action of 7H-Furo(3,2-g)(1)benzopyran-7-one, 5-((6,7-dihydroxy-3,7-dimethyl-2-octenyl)oxy)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
- 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-((3-methyl-2-butenyl)oxy)-
- 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-((2,3-epoxy-3-methylbutoxy)-
Uniqueness: The uniqueness of 7H-Furo(3,2-g)(1)benzopyran-7-one, 5-((6,7-dihydroxy-3,7-dimethyl-2-octenyl)oxy)- lies in its specific side chain, which imparts distinct biological and chemical properties. This side chain allows for unique interactions with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
105866-29-3 |
|---|---|
Fórmula molecular |
C21H24O6 |
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
5-[(E)-6,7-dihydroxy-3,7-dimethyloct-2-enoxy]furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C21H24O6/c1-13(4-5-19(22)21(2,3)24)6-8-26-17-12-20(23)27-18-11-16-14(7-9-25-16)10-15(17)18/h6-7,9-12,19,22,24H,4-5,8H2,1-3H3/b13-6+ |
Clave InChI |
QBXLTTSHNDZQPD-AWNIVKPZSA-N |
SMILES |
CC(=CCOC1=CC(=O)OC2=C1C=C3C=COC3=C2)CCC(C(C)(C)O)O |
SMILES isomérico |
C/C(=C\COC1=CC(=O)OC2=C1C=C3C=COC3=C2)/CCC(C(C)(C)O)O |
SMILES canónico |
CC(=CCOC1=CC(=O)OC2=C1C=C3C=COC3=C2)CCC(C(C)(C)O)O |
Sinónimos |
5-((6,7-DIHYDROXY-3,7-DIMETHYL-2-OCTENYL)OXY)-PSORALEN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















